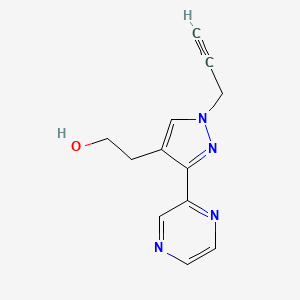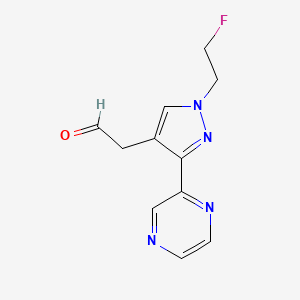
2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine, or 2-DMTPE for short, is a synthetic compound with a wide range of scientific research applications. It is a versatile, low-cost molecule that has been used in a variety of research studies, including studies of its biochemical and physiological effects. This article will discuss the synthesis method of 2-DMTPE, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and the future directions for research involving the compound.
Aplicaciones Científicas De Investigación
Generation of Structurally Diverse Libraries
One application involves the generation of a structurally diverse library of compounds through alkylation and ring closure reactions using related ketonic Mannich bases derived from acetylthiophene. This method facilitates the production of dithiocarbamates, thioethers, and various N-alkylated monocyclic NH-azoles, among others. These compounds have potential utility in chemical biology and drug discovery due to their structural diversity and functional versatility (G. Roman, 2013).
Antibacterial Activity
Another application is in the design, synthesis, and evaluation of antibacterial activities. Novel derivatives synthesized from the base compound have been explored for their antibacterial properties against a variety of bacterial strains. Such research highlights the potential of these compounds in developing new antibacterial agents, contributing to the fight against drug-resistant bacterial infections (K. Prasad, 2021).
Polymer Modification
The compound and its derivatives have also been used in the functional modification of polymers, such as poly vinyl alcohol/acrylic acid hydrogels, through condensation reactions. These amine-treated polymers exhibit enhanced thermal stability and increased degree of swelling, suggesting applications in medical fields, particularly due to their promising antibacterial and antifungal activities (H. M. Aly & H. L. A. El-Mohdy, 2015).
Catalysis
Furthermore, related pyrazolyl compounds have been developed as catalysts for the copolymerization of CO2 and cyclohexene oxide, showcasing an innovative approach to synthesize valuable polymeric materials from CO2, a greenhouse gas. This application not only presents a method for carbon capture and utilization but also contributes to the development of sustainable polymer synthesis technologies (Anelisa Matiwane et al., 2020).
Chemical Sensing
Derivatives of the compound have been investigated for their photophysical properties and potential use as fluorescent chemosensors for metal ions, highlighting their utility in environmental monitoring and analytical chemistry. Such chemosensors can selectively detect and quantify specific metal ions, such as Fe3+, in solutions, offering a valuable tool for environmental and biomedical analysis (Salman A. Khan, 2020).
Propiedades
IUPAC Name |
2-[2-(difluoromethyl)-5-thiophen-3-ylpyrazol-3-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N3S/c11-10(12)15-8(1-3-13)5-9(14-15)7-2-4-16-6-7/h2,4-6,10H,1,3,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACHHOAMSOAENO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)CCN)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














